molecular formula C12H11N B14633303 (1E)-N-(Naphthalen-1-yl)ethanimine CAS No. 52193-01-8

(1E)-N-(Naphthalen-1-yl)ethanimine

Katalognummer: B14633303
CAS-Nummer: 52193-01-8
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: RLXLPSPTFKBRGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N-(Naphthalen-1-yl)ethanimine: is an organic compound belonging to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(Naphthalen-1-yl)ethanimine typically involves the reaction of naphthalene derivatives with ethanimine under specific conditions. One common method includes the condensation of naphthalen-1-amine with acetaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-N-(Naphthalen-1-yl)ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1-carboxaldehyde.

    Reduction: Reduction reactions can convert it to naphthalene-1-ethylamine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthalene-1-carboxaldehyde

    Reduction: Naphthalene-1-ethylamine

    Substitution: Various substituted naphthalenes depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(1E)-N-(Naphthalen-1-yl)ethanimine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (1E)-N-(Naphthalen-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.

    Naphthalene-1-amine: A derivative of naphthalene with an amino group at the 1-position.

    Naphthalene-1-carboxaldehyde: An oxidized form of naphthalene with an aldehyde group at the 1-position.

Uniqueness

(1E)-N-(Naphthalen-1-yl)ethanimine is unique due to its imine functional group, which imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

52193-01-8

Molekularformel

C12H11N

Molekulargewicht

169.22 g/mol

IUPAC-Name

N-naphthalen-1-ylethanimine

InChI

InChI=1S/C12H11N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H3

InChI-Schlüssel

RLXLPSPTFKBRGB-UHFFFAOYSA-N

Kanonische SMILES

CC=NC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.